molecular formula C8H15N3 B13068220 2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13068220
M. Wt: 153.22 g/mol
InChI Key: ZXKPQACCWQFPEE-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyrimidine with an imidazole derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 2 and 5 can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2,5-dimethyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H15N3/c1-6-5-11-7(2)3-4-9-8(11)10-6/h6-7H,3-5H2,1-2H3,(H,9,10)

InChI Key

ZXKPQACCWQFPEE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN=C2N1CC(N2)C

Origin of Product

United States

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